Thermorubin

描述

Thermorubin is an aromatic anthracenopyranone antibiotic that exhibits activity against both Gram-positive and Gram-negative bacteria. It is known to bind to the 70S ribosome at the intersubunit bridge B2a, inhibiting factor-dependent initiation of translation and obstructing the accommodation of transfer RNAs into the A site .

准备方法

Thermorubin is a natural compound isolated from the culture broth of the fungus Thermoactinomyces antibioticus . The biosynthesis of this compound begins with a singular salicylic acid starter unit. After the inclusion of eleven acetates, it cyclizes to form an all-carbon tetracycle. Tailoring enzymes are predicted to oxidatively open one polyphenolic ring and reclose it as a lactone .

化学反应分析

Thermorubin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized by specific enzymes to form different derivatives.

Reduction: It can be reduced under certain conditions to yield reduced forms of the compound.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Thermorubin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the biosynthesis of polyketides and the mechanisms of antibiotic action.

作用机制

Thermorubin exerts its effects by binding to the 70S ribosome at the intersubunit bridge B2a. This binding inhibits factor-dependent initiation of translation and obstructs the accommodation of transfer RNAs into the A site. By causing structural rearrangements in the decoding center, this compound interferes with the accommodation of transfer RNAs or release factors into the ribosomal A site, leading to premature cessation of translation .

相似化合物的比较

Thermorubin is structurally similar to tetracycline but binds to a distinct location on the ribosome. While tetracycline binds to the 30S subunit, this compound binds at the interface between the small and large subunits formed by inter-subunit bridge B2a . This unique binding site allows this compound to inhibit translation in a different manner compared to other antibiotics.

Similar Compounds

- Tetracycline

- Doxorubicin

- Actinomycin D

These compounds share structural similarities with this compound but differ in their specific binding sites and mechanisms of action.

生物活性

Thermorubin, an aromatic anthracenopyranone antibiotic, has garnered attention for its unique mechanism of action against bacterial protein synthesis. This article delves into the biological activity of this compound, exploring its molecular interactions, antibacterial efficacy, and potential therapeutic applications.

This compound primarily targets the bacterial ribosome, specifically binding to the intersubunit bridge B2a of the 70S ribosome. This interaction inhibits the initiation phase of protein synthesis by causing conformational changes that prevent the accommodation of tRNA into the A site. The binding affinity of this compound is significantly higher for the 70S ribosome compared to its individual subunits, indicating a cooperative binding mechanism that stabilizes the ribosomal structure during translation.

Key Findings:

- Binding Site : this compound binds at the interface between the small (30S) and large (50S) ribosomal subunits, affecting both subunits equally with a dissociation constant (K_d) of 1–2 μM .

- Inhibition Mechanism : It induces rearrangements in helix 69 of the 23S rRNA, blocking tRNA binding and subsequent peptide bond formation .

- Effect of Magnesium Concentration : The antibiotic shows variable inhibition depending on magnesium ion concentration, with increased efficacy observed at higher concentrations (≥12 mM) .

Antibacterial Activity

This compound exhibits potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) is as low as 0.05 μg/mL, demonstrating its effectiveness even at minimal doses. Notably, this compound is less effective against eukaryotic ribosomes, which may limit its toxicity in human cells.

Comparative Antibacterial Activity:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.1 |

| Pseudomonas aeruginosa | 0.2 |

Case Studies

Recent studies have highlighted various aspects of this compound's biological activity:

- Protein Synthesis Inhibition : A study demonstrated that this compound effectively stalls ribosomes at internal and termination codons in vitro and in vivo, further validating its role as a translation inhibitor .

- Melanogenesis Inhibition : Research involving B16F10 melanoma cells showed that this compound reduced total melanin levels without inhibiting intracellular tyrosinase activity. This suggests a novel application in skin pigmentation disorders .

- Antioxidant Properties : this compound has been shown to scavenge free radicals and reduce intracellular reactive oxygen species (ROS), indicating potential antioxidant benefits alongside its antibacterial effects .

Biosynthesis and Structural Characteristics

This compound is biosynthesized by Thermoactinomyces antibioticus, which has been characterized to elucidate its biosynthetic pathway. The compound's structure features a tetracyclic naphthoisocoumarin framework that contributes to its unique properties and biological activities .

属性

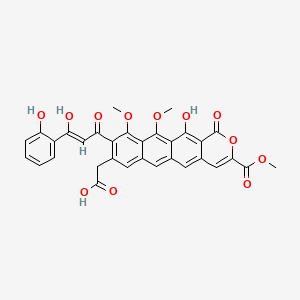

IUPAC Name |

2-[12-hydroxy-9-[(Z)-3-hydroxy-3-(2-hydroxyphenyl)prop-2-enoyl]-10,11-dimethoxy-3-methoxycarbonyl-1-oxonaphtho[3,2-g]isochromen-8-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24O12/c1-41-29-24(21(35)13-20(34)18-6-4-5-7-19(18)33)17(12-23(36)37)10-15-8-14-9-16-11-22(31(39)43-3)44-32(40)26(16)28(38)25(14)30(42-2)27(15)29/h4-11,13,33-34,38H,12H2,1-3H3,(H,36,37)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEDVBUCHDZLTH-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)C=C(C4=CC=CC=C4O)O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC3=CC(=C(C(=C31)OC)C(=O)/C=C(/C4=CC=CC=C4O)\O)CC(=O)O)C=C5C=C(OC(=O)C5=C2O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11006-83-0, 37577-75-6 | |

| Record name | Thermorubin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011006830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thermorubin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037577756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THERMORUBIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE3QVK518U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。